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molecular formula C14H17FO2 B8347875 Ethyl (5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)acetate

Ethyl (5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)acetate

Cat. No. B8347875
M. Wt: 236.28 g/mol
InChI Key: YOTJVMWJMRSGAT-UHFFFAOYSA-N
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Patent
US08877779B2

Procedure details

Ethyl (5-fluoro-3,4-dihydro-2H-naphthalen-1-ylidene)acetate, 10% palladium carbon catalyst (3 g) and ethanol (150 ml) were stirred under a hydrogen atmosphere for 4 hr. The reaction mixture was filtered through celite, and concentrated to give ethyl (5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)acetate.
Name
Ethyl (5-fluoro-3,4-dihydro-2H-naphthalen-1-ylidene)acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][CH2:6][C:7]2=[CH:12][C:13]([O:15][CH2:16][CH3:17])=[O:14]>[C].[Pd].C(O)C>[F:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][CH2:6][CH:7]2[CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14] |f:1.2|

Inputs

Step One
Name
Ethyl (5-fluoro-3,4-dihydro-2H-naphthalen-1-ylidene)acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C2CCCC(C2=CC=C1)=CC(=O)OCC
Name
palladium carbon
Quantity
3 g
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC1=C2CCCC(C2=CC=C1)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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